molecular formula C9H7BrN2O B2692204 8-Bromo-5-methoxy-1,6-naphthyridine CAS No. 917474-63-6

8-Bromo-5-methoxy-1,6-naphthyridine

Cat. No. B2692204
CAS RN: 917474-63-6
M. Wt: 239.072
InChI Key: UUDZGUZMINUMOY-UHFFFAOYSA-N
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Description

“8-Bromo-5-methoxy-1,6-naphthyridine” is a chemical compound with the CAS Number: 917474-63-6 . It has a molecular weight of 239.07 and its linear formula is C9H7BrN2O . It is a solid at room temperature .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a topic of interest in recent years . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids produced monoarylated-1,6-naphthyridines .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H7BrN2O .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 239.07 .

Scientific Research Applications

Organic Synthesis Methodologies

Naphthyridine derivatives, including those related to 8-Bromo-5-methoxy-1,6-naphthyridine, have been utilized in organic synthesis as intermediates for the development of various compounds. For instance, Xu and He (2010) described a practical synthesis method for 2-Bromo-6-methoxynaphthalene, highlighting its importance as an intermediate in the preparation of non-steroidal anti-inflammatory agents (Wei-Ming Xu & Hong-Qiang He, 2010). Similarly, Zlatoidský and Gabos (2009) outlined a synthesis approach for 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, demonstrating the versatility of naphthyridine derivatives in synthesizing heterocyclic compounds (P. Zlatoidský & Bálint Gabos, 2009).

Pharmaceutical Applications

Naphthyridine derivatives have shown promise in pharmaceutical research, especially in the development of anticancer and antibacterial agents. For instance, a novel naphthyridine derivative, named 3u, demonstrated potent anticancer activity in human melanoma A375 cells by inducing necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment (Q. Kong et al., 2018). Another study reported the synthesis and evaluation of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents, showing that 8-methoxyquinolones had antibacterial activity comparable to the most active 8-substituted compounds, with a reduction in potential side effects (J. Sánchez et al., 1995).

Catalytic and Material Science Applications

Naphthyridine derivatives have also been explored for their catalytic activities and applications in material science. Moya et al. (2013) synthesized a series of ruthenium (II) carbonyl complexes containing naphthyridine and acetylacetonate ligands, revealing their good catalytic activity in the hydrogen transfer reaction, which could be beneficial for various industrial applications (S. Moya et al., 2013).

Safety and Hazards

The safety information available indicates that “8-Bromo-5-methoxy-1,6-naphthyridine” has a GHS07 pictogram and a signal word "Warning" . The hazard statements include H315-H319 .

properties

IUPAC Name

8-bromo-5-methoxy-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-9-6-3-2-4-11-8(6)7(10)5-12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDZGUZMINUMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=C1C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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